3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride
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Overview
Description
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride is a chemical compound with the molecular formula C16H13N3Cl It is known for its unique structure, which includes an isoindolium core substituted with an amino group and a cyanophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride typically involves the reaction of 2-cyanobenzyl chloride with 3-aminoisoindoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The cyanophenyl group can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Hydroxide or alkoxide derivatives.
Scientific Research Applications
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindoline
- 2-cyanobenzyl chloride
- 3-aminoisoindoline
Uniqueness
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride is unique due to its isoindolium core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and stability that makes it valuable for various applications.
Properties
IUPAC Name |
2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMFBZNGGRKDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC3=CC=CC=C3C#N)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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